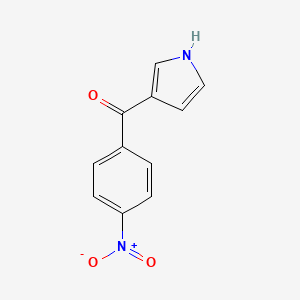
Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- is a chemical compound with a complex structure that includes a methanone group attached to a 4-nitrophenyl group and a 1H-pyrrol-3-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- typically involves the nitration of phenol using dilute nitric acid at room temperature. This reaction produces a mixture of 2-nitrophenol and 4-nitrophenol . The compound can also be synthesized through other methods involving the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- may involve large-scale nitration processes, followed by purification steps to isolate the desired product. The specific methods and conditions used can vary depending on the desired purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- undergoes various types of chemical reactions, including:
Oxidation: This compound can also undergo oxidation reactions under specific conditions.
Substitution: Substitution reactions involving the nitro group are also possible.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions , and various oxidizing agents for oxidation reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions include 4-aminophenol from the reduction of 4-nitrophenol , and other substituted products depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying catalytic reduction reactions.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in the synthesis of other chemical compounds and materials.
Wirkmechanismus
The mechanism of action of Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, the compound interacts with reducing agents to form 4-aminophenol . The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- include:
4-Nitrophenol: A phenolic compound with a nitro group at the opposite position of the hydroxyl group on the benzene ring.
(4-Nitrophenyl)(piperazino)methanone: Another compound with a similar nitrophenyl group.
Uniqueness
Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- is unique due to its specific structure, which includes both a methanone group and a 1H-pyrrol-3-yl group
Eigenschaften
CAS-Nummer |
137025-12-8 |
|---|---|
Molekularformel |
C11H8N2O3 |
Molekulargewicht |
216.19 g/mol |
IUPAC-Name |
(4-nitrophenyl)-(1H-pyrrol-3-yl)methanone |
InChI |
InChI=1S/C11H8N2O3/c14-11(9-5-6-12-7-9)8-1-3-10(4-2-8)13(15)16/h1-7,12H |
InChI-Schlüssel |
GPAQJHPQBICXGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2=CNC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate](/img/structure/B14267629.png)
![5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14267637.png)






![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)
![{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14267717.png)

![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)

